magnesium;2-(phenylmethoxy)oxane;bromide

Chiral auxiliary Diastereoselective allylation Stereodivergent synthesis

Magnesium;2-(phenylmethoxy)oxane;bromide (CAS 109946-59-0) is a functionalised benzyl Grignard reagent with the systematic name bromo[2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenyl]magnesium, bearing both a nucleophilic organomagnesium centre and a tetrahydropyranyl (THP)-protected benzylic alcohol. With molecular formula C₁₂H₁₅BrMgO₂ and a molecular weight of 295.46 g·mol⁻¹, it is classified as an air- and moisture-sensitive organometallic reagent intended exclusively for research and industrial synthetic use.

Molecular Formula C12H15BrMgO2
Molecular Weight 295.46 g/mol
CAS No. 109946-59-0
Cat. No. B14331381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;2-(phenylmethoxy)oxane;bromide
CAS109946-59-0
Molecular FormulaC12H15BrMgO2
Molecular Weight295.46 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-]
InChIInChI=1S/C12H15O2.BrH.Mg/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h1-3,6,12H,4-5,8-10H2;1H;/q-1;;+2/p-1
InChIKeyXDODXZCUEWOVHI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium;2-(Phenylmethoxy)Oxane;Bromide (CAS 109946-59-0): Compound Identity and Procurement-Relevant Characteristics


Magnesium;2-(phenylmethoxy)oxane;bromide (CAS 109946-59-0) is a functionalised benzyl Grignard reagent with the systematic name bromo[2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]phenyl]magnesium, bearing both a nucleophilic organomagnesium centre and a tetrahydropyranyl (THP)-protected benzylic alcohol . With molecular formula C₁₂H₁₅BrMgO₂ and a molecular weight of 295.46 g·mol⁻¹, it is classified as an air- and moisture-sensitive organometallic reagent intended exclusively for research and industrial synthetic use . Its precursor, 2-benzyloxytetrahydropyran (CAS 1927-62-4), is fully spectroscopically characterised by ¹H NMR, FTIR, Raman, and GC-MS [1].

Why Generic Benzyl or Aryl Grignard Reagents Cannot Substitute Magnesium;2-(Phenylmethoxy)Oxane;Bromide in Stereocontrolled Synthesis


Simple benzyl- or phenylmagnesium halides deliver only a hydrocarbon nucleophile and lack the capacity for stereochemical direction. In contrast, the 2-benzyloxytetrahydropyranyl scaffold of this compound functions as a chiral auxiliary that, upon coordination with a Lewis acid such as MgBr₂·OEt₂, forms a tridentate chelate controlling the diastereofacial outcome of nucleophilic additions [1][2]. Furthermore, the THP-acetal moiety is stable to strongly basic and organometallic conditions yet cleavable under mild aqueous acid, a combination not offered by simple benzyl ethers (which require hydrogenolysis) or silyl ethers (which may be acid-labile) [3]. These orthogonal protection and stereochemical control features mean that substituting this compound with a generic Grignard reagent would sacrifice both the stereoselectivity and the protected alcohol functionality in a single synthetic operation.

Quantitative Differentiation Evidence: Magnesium;2-(Phenylmethoxy)Oxane;Bromide vs. Structural Analogs and Alternative Protecting-Group Strategies


Diastereoselectivity in Lewis-Acid-Mediated Allylstannane Addition: Benzyloxytetrahydropyranyl vs. TIPS Protecting Group

In the MgBr₂·OEt₂-mediated addition of allyltributyltin to α-alkoxy aldehydes, the 2-benzyloxytetrahydropyranyl (BnO-THP) chiral auxiliary delivers the (R)-alcohol with a diastereomeric excess (de) of up to 95%, whereas the corresponding tris(isopropyl)silyl (TIPS)-protected analog yields the (S)-alcohol with only 86% de [1]. This 9-percentage-point advantage in de, combined with the ability to access the opposite enantiomer by simply switching the protecting group, establishes the benzyloxytetrahydropyranyl scaffold as a superior stereodivergent platform [1].

Chiral auxiliary Diastereoselective allylation Stereodivergent synthesis

Tridentate Chelation Architecture: Differentiating the 2-Benzyloxytetrahydropyranyl Scaffold from Monodentate or Bidentate Auxiliaries

Unlike conventional monodentate chiral auxiliaries, the 2-benzyloxytetrahydropyranyl group possesses two distinct oxygen-based chelating units capable of forming a tridentate complex with a Lewis acid such as MgBr₂ [1]. This architecture was explicitly introduced by Charette and co-workers to achieve diastereodivergent control in organometallic additions to α-alkoxy aldehydes [1][2]. In contrast, simpler benzyl or alkyl Grignard reagents lack any chelating functionality, and monodentate oxazolidinone-type auxiliaries typically require stoichiometric chiral controller loading without the built-in nucleophile [2].

Lewis acid chelation Tridentate ligand Transition state organisation

Orthogonal Stability Profile: THP-Acetal vs. Benzyl Ether vs. Silyl Ether Protecting Groups Under Grignard Conditions

The THP-acetal moiety in this compound is documented to be stable toward Grignard reagents, organolithiums, strong bases (pH > 12), hydride reducing agents, and oxidants, yet is quantitatively cleaved under mild aqueous acid (pH < 1 at room temperature or pH 4 with heating) [1][2]. By comparison, benzyl ethers are stable under acidic and basic conditions but require hydrogenolysis (H₂, Pd/C) for removal, which is incompatible with alkene- or alkyne-containing substrates [1]. Silyl ethers (e.g., TBS, TIPS) are generally base- and nucleophile-stable but can undergo unintended desilylation under fluoride or strongly acidic conditions [1]. This compound therefore uniquely combines Grignard-level base stability with acid-labile deprotection, filling a specific orthogonality niche that neither benzyl nor silyl ethers can address alone.

Protecting group orthogonality THP ether stability Grignard compatibility

Regioisomeric Specificity: Ortho-Substituted Benzyl Grignard vs. Meta- and Para-THP-Oxy Analogs

CAS 109946-59-0 is the ortho-substituted regioisomer (THP-oxymethyl at the 2-position of the phenyl ring). Commercial para- (CAS 36637-44-2) and meta- (CAS 142402-62-8) THP-oxy phenylmagnesium bromide analogs are also available but lack the ortho-disposed chelating geometry critical for tridentate Lewis acid coordination [1]. In the ortho isomer, the THP-oxymethyl group is positioned to participate in chelate formation with the magnesium centre of the Grignard reagent itself or with an added Lewis acid, whereas the para and meta isomers place the oxygen donor too distant for intramolecular chelation [1].

Regioisomer selectivity Ortho-substituted Grignard Chelation geometry

Evidence-Backed Application Scenarios for Magnesium;2-(Phenylmethoxy)Oxane;Bromide (CAS 109946-59-0) in Synthetic Research and Industrial Procurement


Stereodivergent Synthesis of Enantiomeric Alcohol Building Blocks via a Single Chiral Auxiliary Platform

Research groups engaged in medicinal chemistry or natural product synthesis requiring both enantiomers of a key alcohol intermediate can employ this compound's benzyloxytetrahydropyranyl auxiliary. With the MgBr₂·OEt₂-mediated allylstannane addition affording the (R)-alcohol in de up to 95%, and a simple protecting-group switch to TIPS providing the (S)-alcohol in 86% de, a single auxiliary scaffold enables divergent access to both enantiomeric series [1]. This eliminates the need to procure, validate, and optimise two separate chiral auxiliaries.

Multi-Step Synthesis Requiring a Protecting Group That Survives Grignard/Organolithium Conditions but Is Removable Under Mild Acid

In synthetic sequences where a hydroxyl group must be protected through nucleophilic additions (Grignard, organolithium, hydride reductions) and subsequently deprotected without hydrogenolysis or fluoride treatment, this compound delivers the THP-protected benzyl alcohol in a single Grignard addition step [2][3]. The orthogonal stability profile – base-stable yet acid-labile – is particularly valuable for substrates bearing alkenes, alkynes, or other hydrogenation-sensitive functionality that precludes benzyl ether deprotection.

One-Flask Introduction of Both a Carbon Nucleophile and a Masked Alcohol Functionality

Unlike simple benzylmagnesium bromide, which delivers only the benzyl carbon skeleton, this reagent simultaneously installs a THP-protected benzylic alcohol. For pharmaceutical intermediate synthesis where both the benzylic carbon-carbon bond and a protected alcohol need to be introduced, this dual-function reagent consolidates two synthetic operations into one, reducing step count and improving overall yield [2].

Chelation-Controlled Diastereoselective Additions to α-Alkoxy Carbonyl Compounds

When synthetic routes involve nucleophilic additions to α-alkoxy aldehydes or ketones where diastereofacial control is critical, the tridentate chelation architecture of the benzyloxytetrahydropyranyl scaffold provides a mechanistically validated level of stereochemical organisation [1][2]. This is directly evidenced by the Charette group's systematic studies demonstrating that the sense and level of induction depend on the protecting group at the tetrahydropyranyl C-3 position, confirming the scaffold's role as a tunable stereochemical controller [2].

Quote Request

Request a Quote for magnesium;2-(phenylmethoxy)oxane;bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.